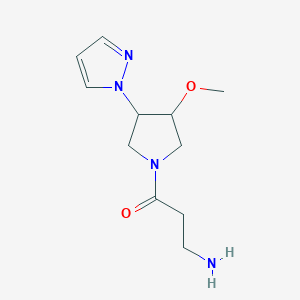

3-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one

描述

属性

IUPAC Name |

3-amino-1-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-17-10-8-14(11(16)3-4-12)7-9(10)15-6-2-5-13-15/h2,5-6,9-10H,3-4,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNICRPCNXMQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1N2C=CC=N2)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

It is common for such compounds to interact with their targets through binding to active sites, leading to changes in the target’s function

生物活性

The compound 3-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is a novel chemical entity that has garnered interest for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through a multi-step reaction sequence involving the formation of the pyrazole ring and subsequent modifications to introduce the amino and methoxy groups.

Reaction Scheme

A simplified reaction scheme may look like this:

- Formation of Pyrazole : Reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Pyrrolidine Formation : Cyclization reactions to form pyrrolidine derivatives.

- Final Modification : Introducing the amino and methoxy groups to yield the final product.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown efficacy against various cancer cell lines, including A549 (human lung adenocarcinoma) and others.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 10 | Induction of apoptosis |

| Compound B | MCF7 | 15 | Inhibition of cell proliferation |

| 3-amino... | A549 | TBD | TBD |

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for their antimicrobial properties. For example, some derivatives have shown promising activity against multidrug-resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial activity against Staphylococcus aureus indicated that certain modifications to the pyrazole structure could enhance efficacy against resistant strains.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of key enzymes involved in cancer cell metabolism.

- Induction of apoptosis in cancer cells through various pathways.

- Disruption of bacterial cell wall synthesis , leading to increased susceptibility in resistant strains.

Recent Studies

Recent research has focused on characterizing the biological activity of this compound through in vitro assays and structure-activity relationship (SAR) studies. For example:

- In Vitro Testing : Compounds were tested on cancer cell lines to determine cytotoxicity and mechanism.

- SAR Analysis : Variations in substituents led to changes in potency and selectivity, highlighting the importance of specific functional groups.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Functional Group Impact on Properties

- Methoxy Group (Target Compound): The methoxy substituent likely enhances solubility compared to purely alkylated analogs (e.g., cyclopentyl in ). However, it may reduce membrane permeability relative to trifluoromethyl groups (as in ), which balance lipophilicity and metabolic stability.

- Pyrazole Moiety: Present in both the target compound and 3-(3-chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one , this group facilitates π-π stacking interactions, critical for binding to hydrophobic enzyme pockets. The dimethylpyrazole in may offer greater steric hindrance than the unsubstituted pyrazole in the target compound.

准备方法

Pyrrolidine Ring Functionalization with Pyrazolyl Substituent

- The pyrazolyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions on a halogenated pyrrolidine intermediate.

- Typical conditions involve using aryl or heteroaryl halides (e.g., bromopyrazole derivatives) with palladium catalysts such as Pd2(dba)3 and ligands like xantphos under nitrogen atmosphere at elevated temperatures (~90–110 °C) in solvents like toluene or tert-amyl alcohol.

- Bases such as tert-butoxide (t-BuONa) facilitate the coupling reaction.

- Purification is achieved by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography to isolate the substituted pyrrolidine intermediate with high purity.

Introduction of the Amino-Propanone Side Chain

- The amino-propanone moiety is typically introduced by amidation or reductive amination of a corresponding keto acid or ester precursor.

- A common method involves reacting the pyrrolidine intermediate with amino acids or amino alcohols in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at room temperature (~25 °C) for 12 hours.

- Subsequent reduction steps using borane complexes (e.g., BH3-Me2S) in tetrahydrofuran (THF) at 0–60 °C convert amide intermediates to the desired amino ketone structure.

Methoxy Group Installation

- The methoxy substituent on the pyrrolidine ring is introduced either by direct methylation of a hydroxyl precursor using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions or by using methoxy-substituted starting materials.

- Reaction conditions typically involve mild bases and solvents like methanol or acetonitrile at ambient temperature.

Alternative One-Step or Solid-Phase Methods

- Some related pyrazolyl-containing ketones have been synthesized via one-step grinding reactions of pyrazole derivatives with alkynones on solid alumina at room temperature, yielding pyrazolyl-substituted propanones in moderate yields (~50%).

- Although this method is efficient for simpler analogs, the complexity of the target compound likely requires multi-step solution-phase synthesis.

Representative Experimental Procedure (Summarized)

| Step | Reagents & Conditions | Outcome | Purification |

|---|---|---|---|

| 1. Pyrrolidine Halogenation | Halogenating agent (e.g., NBS) in acetonitrile, 30 °C, 5 h | Halogenated pyrrolidine intermediate | Silica gel chromatography |

| 2. Pd-Catalyzed Pyrazolyl Coupling | Pd2(dba)3 (0.1 eq), xantphos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h, N2 atmosphere | Pyrrolidine with pyrazolyl substituent | Prep-HPLC |

| 3. Amidation | Pyrrolidine intermediate + amino acid + EDCI (3 eq), pyridine, 25 °C, 12 h | Amide intermediate | Extraction and drying |

| 4. Reduction | BH3-Me2S in THF, 0–60 °C | Amino-propanone final product | Concentration under reduced pressure |

Analytical Data Supporting Preparation

- NMR Spectroscopy : Characteristic proton signals for pyrazolyl rings (δ ~7.5–8.0 ppm), methoxy groups (δ ~3.3–3.8 ppm), and amino-propanone moieties (δ ~2.5–4.5 ppm) confirm successful functionalization.

- IR Spectroscopy : Carbonyl stretching frequencies (~1660 cm⁻¹) and N–H stretching (~3300 cm⁻¹) validate the presence of ketone and amino groups.

- Chromatography : High purity (>95%) is achieved by prep-HPLC or silica gel chromatography, essential for isolating the target compound from side products.

- Elemental Analysis and Mass Spectrometry : Confirm molecular formula and molecular weight consistent with the target compound.

Summary Table of Preparation Methods

| Preparation Step | Method Type | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Pyrrolidine Halogenation | Electrophilic substitution | NBS, CH3CN, 30 °C, 5 h | 80–95% | Precursor for coupling |

| Pyrazolyl Coupling | Pd-catalyzed cross-coupling | Pd2(dba)3, xantphos, t-BuONa, toluene, 110 °C, 12 h | 60–85% | Requires inert atmosphere |

| Amidation (Amino-propanone) | Carbodiimide-mediated coupling | EDCI, pyridine, 25 °C, 12 h | 70–90% | Mild reaction conditions |

| Reduction to Amino Ketone | Borane reduction | BH3-Me2S, THF, 0–60 °C | 75–88% | Converts amide to amine |

| Alternative One-step Synthesis | Solid-phase grinding | Pyrazole + alkynone + alumina, rt, 24 h | ~52% | Suitable for simpler analogs |

常见问题

Q. What synthetic methodologies are recommended for preparing 3-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:

- Step 1 : Formation of the pyrrolidine ring substituted with methoxy and pyrazole groups via cyclization reactions.

- Step 2 : Introduction of the propan-1-one moiety through ketone functionalization, often using 3-chloropropanone as a precursor in the presence of a base (e.g., triethylamine) .

- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .

- Characterization : Confirm structure and purity using H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>98% purity) .

Q. How can researchers verify the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for the pyrrolidine ring (δ 3.5–4.0 ppm for methoxy and pyrazole protons) and the propan-1-one carbonyl (δ ~210 ppm in C NMR) .

- Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]) to the theoretical molecular weight (CHNO; calc. 237.15 g/mol).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating its activity?

- In vitro kinase inhibition assays : Test against TRK kinases (e.g., TRKA/B/C) due to structural similarity to known pyrazole-containing inhibitors .

- Cytotoxicity screening : Use cancer cell lines (e.g., HEK293) to assess IC values, with positive controls (e.g., imatinib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Key Modifications :

- Pyrrolidine substituents : Replace methoxy with fluorinated groups (e.g., -CF) to enhance lipophilicity and target binding .

- Pyrazole variations : Introduce electron-withdrawing groups (e.g., -NO) to modulate electronic effects on kinase inhibition .

- Methodology :

- Molecular docking : Use software like AutoDock Vina to predict binding modes with TRK kinase active sites (PDB: 6KBC) .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Case Example : Discrepant IC values in kinase assays may arise from:

- Resolution : Standardize protocols (e.g., Eurofins Panlabs kinase profiling) and use orthogonal assays (e.g., SPR for binding kinetics) .

Q. What computational strategies predict metabolic stability and toxicity?

- ADMET Modeling :

- Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral Resolution :

- Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during key cyclization steps .

- Analysis : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC (>99% ee required for pharmacological studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。